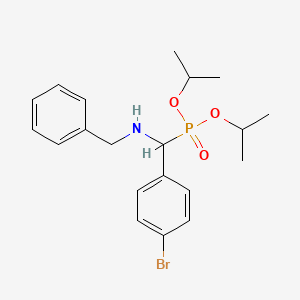
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine, also known as Compound A, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a phosphoramidate prodrug that can be selectively activated by enzymes to release the active form of the drug.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves the selective activation of the prodrug by enzymes that are overexpressed in cancer cells. Once activated, N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. In addition, N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to induce the expression of several tumor suppressor genes, including p53 and p21.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has several advantages for lab experiments. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a useful tool for cancer research. In addition, its selective targeting of cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, there are also some limitations to the use of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A in lab experiments. Its synthesis is complex and time-consuming, which may limit its availability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A. One area of research could focus on the development of more efficient synthesis methods for N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A, which would increase its availability for research purposes. Another area of research could focus on the identification of the enzymes that are responsible for the selective activation of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A in cancer cells, which would provide insight into its mechanism of action. Finally, research could also focus on the development of new prodrugs based on the structure of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A, which could lead to the discovery of new and more potent anticancer agents.
Synthesis Methods
The synthesis of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves several steps, including the reaction of 4-bromobenzaldehyde with benzylamine to form N-benzyl-4-bromobenzylamine, followed by the reaction of this intermediate with diisopropylphosphoramidic chloride to form N-benzyl-4-bromobenzylphosphoramidate. Finally, the reaction of this intermediate with diisopropylethylamine results in the formation of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A.
Scientific Research Applications
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrNO3P/c1-15(2)24-26(23,25-16(3)4)20(18-10-12-19(21)13-11-18)22-14-17-8-6-5-7-9-17/h5-13,15-16,20,22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFPXQYPDKOLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
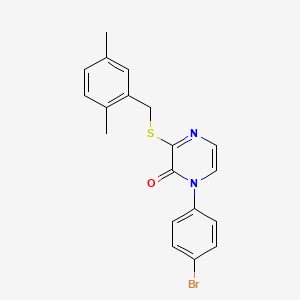
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)
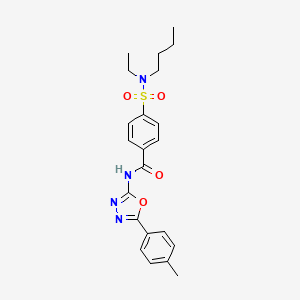


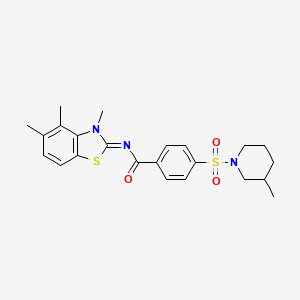
![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)
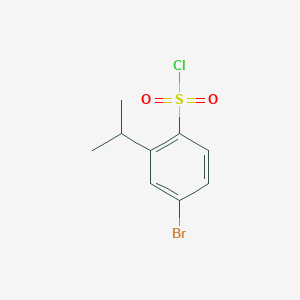

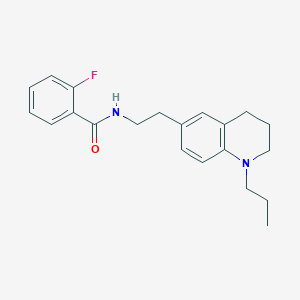
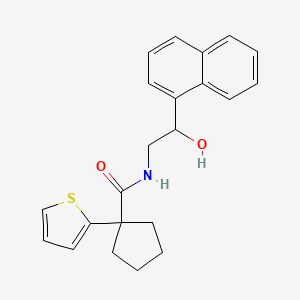
![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)